Compound Description: Rufinamide is a triazole derivative antiepileptic drug. [] It is marketed as an adjunctive therapy for seizures associated with Lennox-Gastaut syndrome. [] A study investigated the stability of rufinamide under alkaline conditions and identified its degradation product. []
Relevance: While rufinamide does not share the core structure of (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, it is included here due to its relevance in the context of the provided papers. The paper focusing on rufinamide highlights the importance of understanding the stability and degradation of pharmaceutical compounds, a concept applicable to the study of any pharmaceutical, including (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. Further research on (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine could investigate its stability under various conditions, similar to the study conducted on rufinamide. []
Compound Description: This compound is identified as the alkaline degradation product of rufinamide. []
Relevance: Although structurally dissimilar to (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, this compound is included due to its relation to rufinamide degradation. Understanding the degradation pathways and products of pharmaceuticals like rufinamide can provide insights into potential metabolic or degradation pathways of other compounds containing similar structural motifs, such as the 2,6-difluorophenylmethyl group shared with (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. []
Compound Description: S-DABOs represent a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). [] These compounds exhibit activity in the nanomolar range. []
Relevance: S-DABOs share the 2,6-difluorobenzyl moiety with (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. [] Research on S-DABOs explored the impact of conformational restriction and various substitutions on their potency and selectivity as NNRTIs. [] This structure-activity relationship information could be valuable when considering modifications to (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine for potential biological activity.
Compound Description: F2-NH-DABOs are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed based on the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) scaffold. [] They exhibit potent anti-HIV-1 activity, comparable to the reference compound MKC-442. []
Relevance: These compounds share the 2,6-difluorophenylalkyl substituent with (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. [] Research on F2-NH-DABOs highlighted the influence of replacing the sulfur atom in related F2-S-DABOs with an amino group, leading to improved activity against specific HIV-1 mutant strains. [] This modification strategy and the resulting impact on biological activity could be relevant when exploring potential applications for (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine.
Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. [, ] It displays potent inhibition against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM. [, ]
Relevance: Although TG100435 possesses a different core structure compared to (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, the research highlights the metabolic conversion of TG100435 to its active N-oxide metabolite (TG100855). [, ] This emphasizes the importance of considering metabolic transformations and potential active metabolites when studying any compound, including (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine.
Compound Description: TG100855 is the primary metabolite of TG100435, formed via N-oxidation of the ethylpyrrolidine moiety. [, ] It exhibits greater potency (2 to 9 times) compared to the parent compound TG100435 as a tyrosine kinase inhibitor. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.